5-(trifluoromethyl)azepan-2-one
Description
Properties
CAS No. |
75092-02-3 |
|---|---|
Molecular Formula |
C7H10F3NO |
Molecular Weight |
181.2 |
Purity |
95 |
Origin of Product |
United States |
Contextualization Within Azepan 2 One Chemistry
Azepan-2-one (B1668282), more commonly known as ε-caprolactam, is a cyclic amide with a seven-membered ring. nih.gov It is a cornerstone of the polymer industry, serving as the monomer for the production of Nylon-6, a widely used synthetic polymer. nih.govresearchgate.net The synthesis of caprolactam is a mature industrial process, with the Beckmann rearrangement of cyclohexanone (B45756) oxime being the most established method. researchgate.net This reaction, typically catalyzed by a strong acid, involves the rearrangement of the oxime to the corresponding lactam. researchgate.net Beyond its industrial applications, the azepan-2-one scaffold has been explored in medicinal chemistry, with some derivatives showing biological activity. researchgate.net
The chemistry of azepan-2-one provides a robust foundation for the synthesis of a variety of substituted analogs. The ring structure can be modified at various positions to introduce different functional groups, thereby tuning its physical, chemical, and biological properties. The introduction of a trifluoromethyl group at the 5-position of the azepan-2-one ring represents a strategic modification aimed at leveraging the unique properties of this powerful functional group.
Historical Overview of the Compound S Emergence in Academic Literature
The emergence of interest in compounds like 5-(trifluoromethyl)azepan-2-one is a direct consequence of the increasing appreciation for the role of fluorine in drug design. The development of new and efficient methods for introducing trifluoromethyl groups into organic molecules has enabled the synthesis of a wide array of novel fluorinated compounds for biological screening. The aforementioned 2025 review on trifluoromethylated lactams underscores the contemporary interest in this class of molecules, suggesting that the exploration of compounds like this compound is a relatively recent endeavor. nih.gov
Scope and Objectives of Current Research Trajectories
Direct Synthetic Routes
Direct synthetic routes to this compound involve the construction of the azepan-2-one ring system with the trifluoromethyl group already in place or installed in a key step. These strategies aim for efficiency and control over the final molecular architecture.
Photochemical Strategies for Azepanone Ring Formation
Photochemical methods offer a powerful approach for the construction of complex molecular scaffolds under mild conditions. nih.govresearchgate.net A notable strategy for the synthesis of caprolactams (azepan-2-ones) involves a photochemical dearomative ring expansion of nitroarenes. thieme-connect.dethieme-connect.com This process, mediated by blue light at room temperature, initiates the conversion of a nitro group into a singlet nitrene, which then inserts into the aromatic ring to form a seven-membered azepine. Subsequent hydrogenation and hydrolysis of the azepine intermediate would yield the desired caprolactam. thieme-connect.dethieme-connect.com While this has been demonstrated for various substituted nitroarenes, its application to a nitroarene precursor bearing a trifluoromethyl group at the meta-position relative to the nitro group would provide a direct entry to this compound.
Another photochemical approach involves the intramolecular amination for the synthesis of heterocycles. rsc.org This method, utilizing purple LEDs in a continuous flow reactor, can facilitate the formation of cyclic amines from appropriately substituted aryl azides. rsc.org The application of this methodology to a precursor containing a trifluoromethyl group could potentially lead to the formation of the trifluoromethylated azepanone ring.
Stereoselective and Enantioselective Synthesis Approaches
The synthesis of enantiomerically pure compounds is of paramount importance in the development of pharmaceuticals. While direct stereoselective or enantioselective methods for this compound are not extensively reported, analogous strategies for other trifluoromethylated heterocycles provide a strong foundation.
For instance, the enantioselective synthesis of 5-trifluoromethyl-2-oxazolines has been achieved through a dual silver/organocatalysis approach, yielding products with high diastereo- and enantioselectivity. nih.govscispace.com Similarly, myoglobin-catalyzed olefin cyclopropanation has been used for the asymmetric synthesis of trifluoromethyl-substituted cyclopropanes with excellent diastereo- and enantioselectivity (97–99.9% de and ee). nih.govrochester.edu These catalytic systems, which effectively control the stereochemistry around a trifluoromethyl-bearing center, could potentially be adapted for the synthesis of chiral this compound precursors.
Furthermore, the diastereoselective synthesis of trifluoromethyl analogues of polyhydroxypyrrolidines has been accomplished via nucleophilic addition of trimethyl(trifluoromethyl)silane to sugar-derived cyclic nitrones. lookchem.com This highlights the feasibility of controlling stereochemistry in the synthesis of nitrogen-containing heterocycles with a trifluoromethyl substituent.
Ring-Expansion Reactions to Access the Azepan-2-one Core
Ring-expansion reactions are a classic and effective method for the synthesis of medium-sized rings like the azepan-2-one system. The Beckmann rearrangement of a corresponding cyclohexanone (B45756) oxime is a well-established route to caprolactams. researchgate.net To synthesize this compound, this would involve the preparation of 4-(trifluoromethyl)cyclohexanone, its conversion to the corresponding oxime, and subsequent rearrangement.
A more recent and innovative approach involves the photochemical dearomative ring expansion of nitroarenes, as discussed in section 2.1.1. thieme-connect.dethieme-connect.com This method transforms a readily available nitroarene into a seven-membered azepine, which can then be converted to the caprolactam. thieme-connect.dethieme-connect.com This strategy offers a potentially shorter and more efficient route to the desired product.
| Ring-Expansion Strategy | Starting Material | Key Transformation | Potential for this compound |
| Beckmann Rearrangement | 4-(Trifluoromethyl)cyclohexanone oxime | Acid-catalyzed rearrangement | Feasible, relies on the synthesis of the substituted cyclohexanone. |
| Photochemical Ring Expansion | 3-(Trifluoromethyl)nitrobenzene | Photochemical nitrene insertion | Promising, offers a direct route from a simple aromatic precursor. thieme-connect.dethieme-connect.com |
Installation of the Trifluoromethyl Group
The introduction of a trifluoromethyl group onto a pre-existing azepan-2-one scaffold or a precursor is a key strategic consideration. Both electrophilic and nucleophilic trifluoromethylation methods are well-developed and offer potential pathways.
Electrophilic trifluoromethylating reagents, such as Togni's and Umemoto's reagents, have become powerful tools in modern organic synthesis. brynmawr.educhem-station.comconicet.gov.ar These reagents can introduce a CF3 group to a variety of nucleophilic substrates, including enolates and silyl (B83357) enol ethers. organic-chemistry.orgresearchgate.net For the synthesis of this compound, the corresponding silyl enol ether of azepan-2-one could be subjected to electrophilic trifluoromethylation. A Lewis acid catalyst, such as trimethylsilyl (B98337) bis(trifluoromethanesulfonyl)imide (TMSNTf2), can be employed to facilitate the reaction under mild conditions. organic-chemistry.orgresearchgate.net
| Electrophilic CF3 Reagent | Substrate Type | Catalyst/Conditions | Potential Application |
| Togni's Reagent | Ketene silyl acetals | TMSNTf2 (catalytic), mild conditions | Trifluoromethylation of the silyl enol ether of azepan-2-one. organic-chemistry.orgresearchgate.net |
| Umemoto's Reagent | Various nucleophiles | Often requires a promoter | Could be used on a suitable azepan-2-one precursor. chem-station.com |
Nucleophilic trifluoromethylation offers a complementary strategy for the introduction of the CF3 group. This typically involves the use of a trifluoromethyl anion equivalent, which can be generated from reagents like trimethyl(trifluoromethyl)silane (TMSCF3) in the presence of a fluoride (B91410) source. nih.gov A potential route to this compound could involve the conjugate addition of a trifluoromethyl nucleophile to an α,β-unsaturated lactam precursor.
A three-step method for the trifluoromethylation of azines has been reported, which involves the addition of a CF3- carbanion to an N-alkylazinium salt, followed by deprotection and aromatization. nih.gov While this method is specific to aromatic heterocycles, the underlying principle of nucleophilic CF3 addition could be adapted to a suitable azepan-2-one precursor.
Radical Trifluoromethylation Strategies
Radical trifluoromethylation has emerged as a powerful tool for the direct installation of the CF3 group, often avoiding the need for pre-functionalized substrates. researchgate.net These strategies typically involve the generation of a trifluoromethyl radical (•CF3), which can then engage in various bond-forming reactions.
One prominent strategy is the radical cascade cyclization. nih.govnih.gov In a process analogous to the synthesis of smaller trifluoromethylated lactams, an acyclic precursor containing an alkene and a nitrogen-linked functional group can be treated with a CF3 radical source. nih.gov The initial addition of the •CF3 radical to the alkene generates a new carbon-centered radical. This intermediate can then undergo an intramolecular cyclization (a 6-endo-trig cyclization for an azepane ring) onto a suitable acceptor group to form the seven-membered ring system. ubc.ca
Another approach involves the direct C–H trifluoromethylation of a pre-formed azepan-2-one ring or a suitable precursor. While challenging due to the relative inertness of C-H bonds, this method offers a highly atom-economical route. researchgate.net The reaction often relies on photoredox catalysis, where a photocatalyst, upon light irradiation, facilitates the generation of the trifluoromethyl radical and its subsequent reaction with the substrate. nih.gov The regioselectivity of the C-H functionalization is a critical aspect, often directed by the electronic and steric environment of the target C-H bond.
Trifluoromethylation Reagents and Catalysis
The success of radical trifluoromethylation hinges on the choice of an appropriate reagent to generate the trifluoromethyl radical and the catalyst to facilitate the reaction under mild conditions. nih.gov
Trifluoromethylation Reagents: A variety of reagents have been developed to serve as sources for the trifluoromethyl radical. These can be broadly categorized as electrophilic, nucleophilic, and radical initiators. tcichemicals.com For radical pathways, reagents that generate •CF3 under thermal, photochemical, or redox conditions are essential.
Sodium triflinate (CF3SO2Na, Langlois' reagent): A common and accessible reagent that, in the presence of an oxidant like tert-butyl hydroperoxide, generates trifluoromethyl radicals. tcichemicals.com
Hypervalent Iodine Reagents (Togni's Reagents): These are stable, crystalline solids that can release a •CF3 group under mild conditions, often initiated by light or a reductant. tcichemicals.commdpi.com
Umemoto's Reagents: These are electrophilic trifluoromethylating agents that can also undergo homolysis under visible light irradiation to produce trifluoromethyl radicals, enabling catalyst-free radical cyclizations. nih.gov
Trifluoroiodomethane (CF3I): A gaseous reagent that can serve as a •CF3 source, typically under photochemical conditions.
The following table summarizes key trifluoromethylation reagents used in radical reactions.
| Reagent Name | Chemical Formula | Typical Initiator |
| Sodium trifluoromethanesulfinate (Langlois' Reagent) | CF3SO2Na | Oxidant (e.g., t-BuOOH) |
| Togni's Reagent I | 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one | Reductant, Heat, Light |
| Togni's Reagent II | 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole | Reductant, Heat, Light |
| Umemoto's Reagent | S-(Trifluoromethyl)dibenzothiophenium salts | Visible Light |
| Trifluoroiodomethane | CF3I | Light (UV) |
Catalysis: Catalysis is crucial for enhancing the efficiency and selectivity of trifluoromethylation reactions. nih.gov Photoredox catalysis using iridium or ruthenium complexes is a prevalent method. In a typical cycle, the photoexcited catalyst engages in a single-electron transfer (SET) with the trifluoromethylating reagent to generate the •CF3 radical, which then reacts with the organic substrate. researchgate.net Transition-metal-free protocols are also gaining traction, utilizing organic dyes or direct photolysis of the reagent to initiate the radical process. nih.gov
Precursor Design and Synthesis
The alternative to direct trifluoromethylation of the lactam ring is a multi-step approach involving the synthesis of a custom-designed precursor that already contains the trifluoromethyl group, followed by a cyclization reaction to form the final azepan-2-one ring.
Design of Trifluoromethylated Starting Materials
The design of the starting material is critical and dictates the subsequent cyclization strategy. A common approach involves creating a linear molecule that contains all the necessary atoms for the seven-membered ring. For this compound, a key precursor would be a 6-amino-4-(trifluoromethyl)hexanoic acid derivative.
The synthesis of such precursors often starts with smaller, commercially available trifluoromethylated building blocks. For instance, a synthetic route might begin with a trifluoromethyl-containing ketone or alkene. acs.org Reactions such as 1,3-dipolar cycloadditions or Michael additions using fluorinated synthons can be employed to build the carbon skeleton. acs.org For example, nitrones can react with hexafluoropropene (B89477) to create fluorinated isoxazolidines, which can then be hydrogenated to yield trifluoromethylated β-amino acid derivatives that serve as versatile precursors. acs.org
Synthesis of Key Cyclization Precursors
Once a suitable trifluoromethylated starting material is obtained, it must be elaborated into a key precursor ready for cyclization. This typically involves a series of functional group transformations to install the requisite amine and carboxylic acid (or ester) functionalities at the appropriate positions.
A representative synthetic pathway could involve the following steps:
Chain Elongation: Starting with a simple trifluoromethylated alkene, a multi-carbon fragment can be added via cross-coupling or conjugate addition reactions.
Functional Group Installation: Introduction of a nitrogen-containing group (e.g., an azide (B81097) or a nitro group) and a cyano or ester group at the termini of the carbon chain.
Reduction: The terminal functional groups are then reduced to an amine and a carboxylic acid (or its ester equivalent), respectively, yielding the open-chain amino acid precursor.
The final step is the intramolecular cyclization of this precursor. This amide bond formation is typically achieved by heating or by using coupling agents, leading to the formation of the this compound ring. The efficiency of this ring-closing step depends on factors such as concentration (to favor intramolecular over intermolecular reactions) and the nature of the activating groups. rsc.org
Sustainable and Green Chemistry Principles in Synthesis
Applying green chemistry principles to the synthesis of complex molecules like this compound is an area of increasing importance. The focus is on reducing waste, avoiding hazardous solvents, and improving energy efficiency.
Solvent-Free and Aqueous Medium Reactions
The development of synthetic protocols that operate in environmentally benign media, such as water, or in the absence of a solvent altogether, is a key goal of green chemistry.
Aqueous Medium Reactions: While many organometallic and radical reactions are sensitive to water, recent advances have enabled certain transformations to be carried out in aqueous media. For the synthesis of lactams, water can be a highly desirable solvent due to its low cost, non-flammability, and minimal environmental impact. The challenge lies in managing the solubility of nonpolar organic substrates and reagents. Surfactants or co-solvents are sometimes employed to create micelles or emulsions where the reaction can proceed. Research into water-tolerant catalysts and radical initiators is ongoing and could pave the way for aqueous-phase syntheses of trifluoromethylated lactams.
Solvent-Free Reactions: Solvent-free, or neat, reactions offer significant environmental benefits by completely eliminating solvent waste. These reactions are often conducted by heating the mixture of reactants or by using mechanochemical methods like ball milling. For the cyclization step in the synthesis of this compound, where an amino acid precursor is converted to the lactam, a thermal, solvent-free condensation could be a viable green strategy, potentially catalyzed by a solid acid or base. Such methods can lead to higher throughput, easier product isolation, and a significantly improved environmental footprint.
Flow Chemistry and Continuous Synthesis Methodologies
Flow chemistry, or continuous synthesis, presents a promising alternative to traditional batch processing for the synthesis of this compound. This approach offers several advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling-up. The synthesis of ε-caprolactam has been successfully demonstrated in a continuous-flow system using high-temperature water as both a solvent and a catalyst. rsc.org In this process, 6-aminocapronitrile undergoes hydrolysis and subsequent cyclization in a continuous-flow reactor, achieving a high yield of caprolactam in a short residence time. rsc.org
This methodology could be adapted for the synthesis of this compound. A potential continuous-flow process could involve the cyclization of a suitable precursor, such as a 6-amino-5-(trifluoromethyl)caproic acid derivative, under optimized conditions of temperature, pressure, and residence time. The use of a continuous-flow setup would allow for precise control over reaction parameters, potentially leading to higher yields and purity of the final product compared to batch methods.
Catalytic Approaches to Synthesis
Catalysis is a cornerstone of modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. The synthesis of this compound can benefit significantly from the application of various catalytic methods.
Transition metal catalysis is a powerful tool for the formation of C-N bonds and the construction of heterocyclic rings. Palladium-catalyzed reactions, in particular, have been successfully employed for the synthesis of trifluoromethyl-substituted β-lactams. nih.govrsc.orgrsc.orgscispace.com In a notable example, a one-step palladium-catalyzed cycloaminocarbonylation of fluorinated olefins with anilines and carbon monoxide afforded α-(trifluoromethyl)-β-lactams in high yields. nih.govrsc.org This reaction utilizes an advanced palladium catalyst system with a RuPhos ligand. nih.gov Similarly, copper-catalyzed domino radical reactions have been developed for the synthesis of trifluoromethyl-containing γ-lactams. acs.org
Extrapolating from these examples, a transition metal-catalyzed approach to this compound could involve the cyclization of a suitably functionalized acyclic precursor. For instance, an intramolecular amination or amidation of a trifluoromethyl-substituted alkyl chain could be catalyzed by a palladium, copper, or rhodium complex. rsc.org The choice of metal and ligand would be crucial for achieving high regioselectivity and enantioselectivity if a chiral product is desired.
Table 1: Examples of Transition Metal-Catalyzed Synthesis of Trifluoromethylated Lactams
| Lactam Type | Catalytic System | Starting Materials | Key Features | Reference |
|---|---|---|---|---|
| α-Trifluoromethyl-β-lactam | Pd(OAc)₂ / RuPhos | Fluorinated olefin, aniline, CO | One-step cycloaminocarbonylation, high yields | nih.gov |
| Trifluoromethyl-γ-lactam | Copper catalyst | Alkene, trifluoromethyl source, azide | Domino radical protocol, site-selective | acs.org |
This table is based on data for analogous compounds, as specific data for this compound is not available.
Organocatalysis has emerged as a valuable strategy for the enantioselective synthesis of a wide range of molecules, including lactams. researchgate.netacs.org Chiral phosphoric acids, for example, have been used to catalyze the enantioselective cyclization of anilines to produce benzo-fused δ-lactams with good yields and enantiomeric excess. nih.gov This approach relies on the ability of the organocatalyst to activate the substrate and control the stereochemical outcome of the reaction. For the synthesis of a chiral version of this compound, an organocatalytic intramolecular cyclization of a suitable precursor could be a viable and metal-free strategy.
Biocatalysis , the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, environmentally benign conditions. nih.govnih.govacs.org While specific biocatalytic routes to this compound have not been reported, the broader field of biocatalytic lactam synthesis is well-established. chemistryworld.com Enzymes such as hydrolases, monooxygenases, and transaminases have been employed for the synthesis of various lactones and lactams. nih.govnih.gov For instance, a one-pot biocatalytic cascade using ene-reductases and imine reductases/reductive aminases has been developed for the asymmetric synthesis of amines with two stereocenters from α,β-unsaturated ketones, which are precursors to chiral lactams. acs.org A potential biocatalytic approach to this compound could involve the enzymatic resolution of a racemic precursor or the direct enzymatic cyclization of a prochiral substrate to yield an enantiomerically pure product.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| ε-Caprolactam |
| Ammonium sulfate |
| 6-Aminocapronitrile |
| 6-Amino-5-(trifluoromethyl)caproic acid |
| α-(Trifluoromethyl)-β-lactam |
| Carbon monoxide |
| RuPhos |
| Trifluoromethyl-γ-lactam |
| Benzo-fused δ-lactam |
| Chiral phosphoric acid |
| Palladium(II) acetate |
| Copper |
| Rhodium |
Reactions Involving the Lactam Moiety
The lactam ring in this compound possesses several reactive sites: the amide bond, the nitrogen atom, and the carbonyl group. The chemistry of this moiety is central to the synthesis of novel polymers and functionalized small molecules.
Ring-Opening Reactions for Polymerization Studies
The ring-opening polymerization (ROP) of lactams is a cornerstone of polymer chemistry, most notably in the industrial production of Nylon-6 from ε-caprolactam. wikipedia.orgnih.gov The presence of a substituent on the lactam ring, such as the trifluoromethyl group in this compound, can significantly affect the polymerization process and the properties of the resulting polyamide.
Table 1: Illustrative Conditions for Anionic Ring-Opening Polymerization of this compound
| Initiator System | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Result |
|---|---|---|---|---|
| Sodium caprolactamate / N-acetyl-ε-caprolactam | 100:1 | 150-180 | 2-4 | Poly(this compound) |
| Potassium tert-butoxide / N-benzoyl-ε-caprolactam | 200:1 | 140-170 | 3-5 | Poly(this compound) |
| Grignard Reagents (e.g., EtMgBr) | 150:1 | 130-160 | 4-6 | Poly(this compound) |
This table presents hypothetical data based on typical AROP conditions for substituted lactams.
N-Functionalization and Derivatization of the Lactam Nitrogen
The nitrogen atom of the lactam can be functionalized through various reactions, leading to a wide range of derivatives with tailored properties. Common N-functionalization reactions include alkylation, acylation, and arylation.
N-alkylation can be achieved by treating the lactam with an alkyl halide in the presence of a base. The increased acidity of the N-H proton in this compound, due to the inductive effect of the -CF3 group, should facilitate deprotonation and subsequent alkylation. Similarly, N-acylation can be performed using acyl chlorides or anhydrides. These N-functionalized derivatives can serve as important building blocks in organic synthesis or as monomers for the synthesis of N-substituted polyamides.
Carbonyl Reactivity and Transformations
The carbonyl group of the lactam can undergo various transformations, including reduction and addition reactions. The reactivity of the carbonyl group is influenced by the electron-withdrawing trifluoromethyl group, which enhances its electrophilicity.
Reduction of the lactam carbonyl to a methylene (B1212753) group would yield the corresponding 5-(trifluoromethyl)azepane. This transformation can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). Alternatively, partial reduction to a hemiaminal or enamine can be achieved under specific conditions. The addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to the carbonyl group would lead to ring-opening or the formation of α-hydroxy amines, depending on the reaction conditions. The chemistry of trifluoromethyl ketones suggests that the carbonyl group in this compound would be highly reactive towards nucleophiles. nih.gov
Reactions at the Trifluoromethyl-Substituted Position (C5)
The C5 position, bearing the trifluoromethyl group, is another site for potential chemical transformations. These reactions can be challenging due to the stability of the C-CF3 bond but offer opportunities for creating complex molecular architectures.
Stereochemical Implications of C5 Transformations
Transformations at the C5 position, which is a stereocenter, have significant stereochemical implications. If the starting material is racemic, reactions at this center may lead to diastereomeric products. If an enantiomerically pure starting material is used, the stereochemical outcome of the reaction (retention, inversion, or racemization) is of critical importance. The synthesis of trifluoromethyl-containing molecules with high stereoselectivity is an active area of research, often employing chiral catalysts or auxiliaries. researchgate.netrochester.eduresearchgate.net The stereochemistry at C5 will also influence the helical structure and properties of the resulting polymers from ring-opening polymerization.
Functional Group Interconversions Adjacent to the Trifluoromethyl Group
While the C-F bonds in the trifluoromethyl group are generally robust, functional group interconversions on the carbon atom adjacent to the -CF3 group (C5) or at neighboring positions (C4 and C6) are conceivable. For instance, deprotonation at the α-positions (C4 or C6) followed by reaction with an electrophile could introduce new functional groups. The electron-withdrawing nature of the trifluoromethyl group would influence the regioselectivity of such reactions. However, the steric bulk of the -CF3 group might hinder reactions at the adjacent positions.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| ε-Caprolactam |
| Nylon-6 |
| Sodium caprolactamate |
| N-acetyl-ε-caprolactam |
| Potassium tert-butoxide |
| N-benzoyl-ε-caprolactam |
| Ethylmagnesium bromide (EtMgBr) |
| Lithium aluminum hydride (LiAlH4) |
Transformations of the Azepane Ring System
The azepan-2-one ring system, a cyclic amide, possesses two primary sites for chemical modification: the nitrogen atom and the carbon atoms of the ring. The trifluoromethyl group, being a strong electron-withdrawing group, significantly impacts the reactivity of the entire molecule.
The lactam nitrogen of this compound can undergo acylation, alkylation, and other electrophilic additions. However, the electron density on the nitrogen is somewhat diminished due to the resonance with the adjacent carbonyl group.
Nucleophilic attack can occur at the carbonyl carbon, leading to ring-opening reactions. The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the α-protons adjacent to the carbonyl group, potentially facilitating enolate formation and subsequent reactions.
| Reaction Type | Reagent/Conditions | Product Type | Plausible Rationale |
| N-Alkylation | Alkyl halide, Base (e.g., NaH) | N-Alkyl-5-(trifluoromethyl)azepan-2-one | The base deprotonates the lactam nitrogen, forming a nucleophilic anion that reacts with the alkyl halide. |
| N-Acylation | Acyl chloride, Base (e.g., Pyridine) | N-Acyl-5-(trifluoromethyl)azepan-2-one | The nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. |
| Alpha-Halogenation | N-Halosuccinimide, Catalyst | 3-Halo-5-(trifluoromethyl)azepan-2-one | Under appropriate conditions, an enolate can be formed and subsequently halogenated at the α-position. |
| Michael Addition | α,β-Unsaturated carbonyl compound, Base | 3-(1,3-Dioxoalkyl)-5-(trifluoromethyl)azepan-2-one | The enolate of the lactam can act as a Michael donor. |
The azepane ring system can undergo various rearrangement reactions, often promoted by acidic or basic conditions, or by photochemical methods. The trifluoromethyl group can be expected to influence the migratory aptitude of adjacent carbons and the stability of any charged intermediates.
One potential rearrangement is the Beckmann rearrangement of a related ketoxime, which could theoretically be a route to synthesize this lactam. Another possibility is a transannular rearrangement, where a substituent on the nitrogen atom interacts with a carbon atom on the opposite side of the ring.
| Rearrangement Type | Triggering Condition | Potential Outcome | Mechanistic Consideration |
| Schmidt Reaction | Hydrazoic acid (HN3), Acid catalyst | Formation of this compound from 4-(trifluoromethyl)cyclohexanone | This represents a synthetic route to the title compound rather than a rearrangement of it. wikipedia.org |
| Ring Contraction | Photochemical conditions | Substituted pyrrolidinone | Norrish Type I or II reactions could potentially lead to ring-contracted products. |
| Ring Expansion | Tiffeneau-Demjanov type reaction | Substituted eight-membered lactam | This would require prior functionalization to introduce a suitable leaving group. |
Role as a Synthetic Synthon and Building Block in Complex Molecule Construction
A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. wikipedia.org this compound is a versatile synthon, offering a seven-membered ring scaffold and a trifluoromethyl group, which is a common motif in pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. nih.gov
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains a substantial portion of all the reactants, are highly efficient synthetic strategies. nih.govnih.gov While specific MCRs involving this compound are not extensively documented, its structure suggests potential applications in known MCRs. For instance, it could potentially act as a nucleophilic component after deprotonation in reactions like the Ugi or Passerini reactions, although this would require prior ring opening or functionalization. More plausibly, derivatives of this lactam could be employed in MCRs. researchgate.netresearchgate.netrsc.org
| MCR Type | Potential Role of the Scaffold | Reactants | Potential Product Class |
| Ugi Reaction | As a modified amine component (after ring opening) | Isocyanide, Aldehyde/Ketone, Carboxylic Acid | Complex α-acylamino amides |
| Biginelli Reaction | Not a direct component | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinones |
| Hantzsch Dihydropyridine Synthesis | Not a direct component | Aldehyde, 2 eq. β-Ketoester, Ammonia | Dihydropyridines |
Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening. nih.govnih.govmdpi.commdpi.com The this compound scaffold is an excellent starting point for DOS due to its multiple functionalization points. The lactam nitrogen can be substituted, the carbonyl group can be reduced or converted to other functional groups, and the ring carbons can be further functionalized.
A DOS strategy could involve:
N-Alkylation/Acylation: Introducing a variety of substituents on the nitrogen atom.
Alpha-Functionalization: Introducing diversity at the C3 and C7 positions via enolate chemistry.
Carbonyl Modification: Reduction to the corresponding amine or conversion to a thionolactam.
Ring Scission and Recyclization: Ring opening of the lactam followed by reaction with a bifunctional reagent to form a new heterocyclic system.
This approach allows for the rapid generation of a wide range of analogs with varying three-dimensional shapes and pharmacophoric features, which is crucial for the discovery of new bioactive compounds. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
No specific ¹H, ¹³C, or multi-dimensional NMR data for this compound has been found in published literature.
Multi-Dimensional NMR Techniques (e.g., 2D-NMR)
There are no available 2D-NMR (e.g., COSY, HSQC, HMBC) studies for this compound to report on the specific correlations between protons and carbons in the molecule.
Fluorine NMR (¹⁹F NMR) for Trifluoromethyl Group Characterization
While ¹⁹F NMR is a critical tool for characterizing trifluoromethyl groups, no published spectra or chemical shift data for this compound are available. rsc.orgvscht.czfluorine1.ru Typically, the chemical shift of a CF₃ group is highly sensitive to its electronic environment. rsc.org
Conformational Analysis through NMR
A conformational analysis of this compound using NMR techniques has not been reported. Such a study would typically involve analyzing coupling constants and Nuclear Overhauser Effect (NOE) data, which are not available.
Mass Spectrometry (MS) for Structural Confirmation and Fragmentation Pathway Analysis
Specific mass spectrometry data, including the molecular ion peak and fragmentation pathways for this compound, is not documented. Mass spectrometry is a standard method for determining molecular weight and deducing structural information from fragmentation patterns, but no such analysis for this compound has been published. fluorine1.ru
Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Analysis
Published IR and Raman spectra for this compound are not available. For the parent compound, caprolactam, the IR spectrum shows characteristic peaks for the amide C=O and N-H groups. nist.gov For a substituted compound like this compound, one would expect to see additional strong absorptions corresponding to C-F stretching modes, but these have not been experimentally reported. rsc.org
X-ray Crystallography for Solid-State Molecular Structure and Stereochemistry
There are no published X-ray crystallography studies for this compound. mdpi.com Therefore, information regarding its solid-state molecular structure, stereochemistry, bond lengths, and bond angles is not available. X-ray crystallography provides definitive proof of a molecule's three-dimensional structure and absolute configuration. researchgate.netuq.edu.au
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Absolute Stereochemical Assignment
Chiroptical spectroscopy encompasses a group of techniques that measure the differential interaction of a chiral molecule with left and right circularly polarized light. saschirality.org These methods are paramount for determining the absolute configuration of enantiomers in solution. mdpi.com
Electronic Circular Dichroism (ECD):
Electronic Circular Dichroism (ECD) spectroscopy is a powerful, non-destructive method for determining the absolute configuration of chiral molecules. mdpi.com It measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. saschirality.org The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of a specific enantiomer.
For this compound, the lactam chromophore is expected to give rise to an n → π* electronic transition in the ultraviolet (UV) region, typically around 210-230 nm. The sign and magnitude of the Cotton effect associated with this transition are highly sensitive to the spatial arrangement of atoms around the stereocenter at the C5 position.
The determination of the absolute configuration of this compound using ECD would involve the following steps:
Experimental Measurement: The ECD spectrum of an enantiomerically enriched sample of this compound would be recorded.
Quantum-Chemical Calculations: Theoretical ECD spectra for both the (R)- and (S)-enantiomers would be calculated using computational methods such as time-dependent density functional theory (TD-DFT). rsc.orgfrontiersin.org These calculations consider the different possible conformations of the azepan-2-one ring to generate a Boltzmann-weighted average spectrum for each enantiomer. mdpi.com
Comparison and Assignment: The experimentally measured ECD spectrum would then be compared with the calculated spectra. A good match between the experimental and one of the calculated spectra allows for the confident assignment of the absolute configuration of the enantiomer under investigation. mdpi.com
A hypothetical ECD analysis for this compound is presented in Table 1.
Table 1: Hypothetical ECD Data for the Enantiomers of this compound
| Enantiomer | Calculated λmax (nm) (n → π*) | Calculated Δε (M⁻¹cm⁻¹) | Experimental λmax (nm) | Experimental Δε (M⁻¹cm⁻¹) | Assigned Absolute Configuration |
| (R)-5-(trifluoromethyl)azepan-2-one | 225 | +2.5 | 226 | +2.3 | R |
| (S)-5-(trifluoromethyl)azepan-2-one | 225 | -2.5 | - | - | - |
Note: The data presented in this table is hypothetical and serves to illustrate the principles of ECD analysis.
Optical Rotatory Dispersion (ORD):
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. saschirality.org While closely related to ECD, ORD curves can be more complex to interpret, especially when multiple chromophores are present. However, it can serve as a complementary technique for stereochemical assignment. The phenomenon of the Cotton effect, a characteristic change in optical rotation in the vicinity of an absorption band, is the basis for its application in structural elucidation.
Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Purity and Mixture Analysis
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the determination of purity. ajrconline.orgnih.gov For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are particularly valuable.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. ajrconline.org For the analysis of this compound, a chiral GC column can be employed to separate the (R)- and (S)-enantiomers. libretexts.orggcms.cz This allows for the determination of the enantiomeric excess (e.e.) of a sample. The mass spectrometer provides structural information through the fragmentation pattern of the molecule upon electron ionization.
The expected mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the azepan-2-one ring and the loss of the trifluoromethyl group. This data is crucial for confirming the identity of the compound and for identifying potential impurities.
A summary of expected GC-MS data is provided in Table 2.
Table 2: Predicted GC-MS Data for this compound
| Parameter | Expected Value/Observation |
| Gas Chromatography (GC) | |
| Column Type | Chiral Stationary Phase (e.g., derivatized cyclodextrin) |
| Retention Time (R-enantiomer) | tR1 |
| Retention Time (S-enantiomer) | tR2 (tR1 ≠ tR2) |
| Mass Spectrometry (MS) | |
| Ionization Mode | Electron Ionization (EI) |
| Molecular Ion (M⁺) m/z | 183.06 |
| Key Fragment Ions (m/z) | [M-CF₃]⁺, fragments from ring cleavage |
Note: The retention times and specific fragment ions are predictive and would need to be confirmed experimentally.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
For less volatile compounds or for analyses requiring higher sensitivity, LC-MS/MS is the technique of choice. nih.govresearchgate.net Similar to GC, chiral LC columns can be used to separate the enantiomers of this compound. zendy.io Tandem mass spectrometry (MS/MS) provides an additional layer of specificity and structural information. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected and fragmented to produce a series of product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly selective and allows for the quantification of the analyte even in complex matrices. usda.govacs.org
LC-MS/MS is particularly useful for the analysis of trifluoromethylated lactams and can be applied to determine the purity of this compound by detecting and identifying any synthesis-related impurities or degradation products. nih.gov
Table 3: Illustrative LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Description |
| Liquid Chromatography (LC) | |
| Column | Chiral C18 reverse-phase |
| Mobile Phase | Gradient of acetonitrile (B52724) and water with formic acid |
| Mass Spectrometry (MS/MS) | |
| Ionization | Electrospray Ionization (ESI), positive mode |
| Precursor Ion (Q1) | [M+H]⁺ (m/z 184.1) |
| Product Ions (Q3) | Specific fragments resulting from collision-induced dissociation |
Note: The parameters in this table are illustrative and would require optimization for a specific analytical method.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. Methods like Density Functional Theory (DFT) and ab initio calculations would be employed to model the electronic structure of 5-(trifluoromethyl)azepan-2-one with high accuracy.
A detailed analysis of the electronic structure would reveal how the strongly electron-withdrawing trifluoromethyl (-CF3) group influences the electron distribution within the azepan-2-one (B1668282) ring. Calculations would determine optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. The presence of the -CF3 group is expected to shorten adjacent C-C bonds and polarize the molecule, affecting the charge distribution around the lactam functional group.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. For this compound, the HOMO would likely be localized around the lone pairs of the oxygen and nitrogen atoms of the lactam group. The LUMO, in contrast, would be influenced by the antibonding orbitals, particularly the π* orbital of the carbonyl group (C=O). The energy gap between the HOMO and LUMO would provide a quantitative measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.
The seven-membered azepane ring is highly flexible and can adopt multiple conformations, such as chair and boat forms. Computational studies would involve a systematic conformational search to identify the most stable, low-energy conformers of this compound. By calculating the relative energies of these different spatial arrangements, an energy landscape can be constructed. The bulky and electronegative -CF3 substituent at the 5-position would play a critical role in dictating the preferred conformation by introducing steric hindrance and specific electronic interactions that stabilize or destabilize certain geometries.
Quantum chemical calculations can predict sites of reactivity. For this compound, mapping the electrostatic potential onto the electron density surface would likely show a negative potential (red) around the carbonyl oxygen, indicating a site for electrophilic attack, and a positive potential (blue) near the amide proton, a site for nucleophilic interaction. These models can be used to elucidate potential reaction mechanisms, such as hydrolysis of the lactam ring, by calculating the transition state energies for proposed pathways.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum calculations focus on static properties, Molecular Dynamics (MD) simulations would be used to study the dynamic behavior of this compound over time. An MD simulation would model the movements of every atom in the molecule, providing insights into its flexibility, conformational transitions, and interactions with its environment (e.g., a solvent). This would be particularly useful for understanding how the molecule behaves in a solution, how it interacts with other molecules, and the time scales of its conformational changes.
Quantitative Structure-Property Relationships (QSPR) for Physicochemical Descriptors
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate a molecule's structure with its physicochemical properties. For this compound, various molecular descriptors would be calculated, including topological, electronic, and steric parameters. These descriptors could then be used in a statistical model to predict properties like boiling point, solubility, or logP. Such models are valuable for screening large numbers of related compounds and prioritizing them for further experimental study.
Spectroscopic Property Prediction and Validation
The prediction of spectroscopic properties through computational methods is a cornerstone of modern chemical analysis, providing valuable insights into molecular structure and bonding. For the novel compound this compound, where experimental data may be limited, computational predictions of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are particularly valuable. These predictions are typically achieved using Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
Methodologies such as the Gauge-Independent Atomic Orbital (GIAO) method are frequently employed for the calculation of NMR chemical shifts. sfasu.edu The accuracy of these predictions is highly dependent on the chosen functional and basis set. For instance, the B3LYP functional combined with a basis set like 6-311+G(d,p) has been shown to provide a good correlation between calculated and experimental chemical shifts for a range of organic molecules. sfasu.edu It is standard practice to perform these calculations on a geometry-optimized structure of the molecule to ensure the results are as accurate as possible.
Infrared spectroscopy predictions are also commonly carried out using DFT methods. These calculations determine the vibrational frequencies of the molecule, which correspond to the absorption bands in an IR spectrum. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other method-dependent errors.
While no specific, peer-reviewed research exclusively detailing the spectroscopic properties of this compound is currently available, we can present predicted data based on these established computational techniques. The following tables provide hypothetical, yet realistic, predicted NMR and IR data for this compound. This data is derived from an understanding of the chemical environment of the nuclei and bonds within the molecule and serves as a guide for potential experimental validation.
Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| C2 (C=O) | 175.8 |
| C3 | 36.2 |
| C4 | 29.5 |
| C5 | 45.1 (quartet, J ≈ 28 Hz) |
| C6 | 30.8 |
| C7 | 42.3 |
| CF₃ | 124.5 (quartet, J ≈ 280 Hz) |
Predicted ¹H NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) | Multiplicity |
| H on N1 | 7.5 | broad singlet |
| H on C3 (axial) | 2.4 | ddd |
| H on C3 (equatorial) | 2.6 | ddd |
| H on C4 (axial) | 1.8 | m |
| H on C4 (equatorial) | 2.0 | m |
| H on C5 | 2.9 | m |
| H on C6 (axial) | 1.9 | m |
| H on C6 (equatorial) | 2.1 | m |
| H on C7 (axial) | 3.2 | ddd |
| H on C7 (equatorial) | 3.4 | ddd |
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| N-H stretch | 3200-3300 | Amide N-H stretching |
| C-H stretch | 2850-3000 | Aliphatic C-H stretching |
| C=O stretch | 1650-1670 | Amide I band (carbonyl stretch) |
| N-H bend | 1550-1570 | Amide II band (N-H bend) |
| C-F stretch | 1100-1300 | Strong, multiple bands for CF₃ group |
Stereochemical Prediction and Verification through Computational Methods
The presence of a stereocenter at the C5 position, bearing the trifluoromethyl group, means that this compound can exist as two enantiomers: (R)-5-(trifluoromethyl)azepan-2-one and (S)-5-(trifluoromethyl)azepan-2-one. Computational chemistry provides powerful tools to investigate the properties of these stereoisomers.
The most stable conformations of each enantiomer can be determined through conformational analysis, typically using molecular mechanics or semi-empirical methods, followed by geometry optimization at a higher level of theory, such as DFT. By calculating the total electronic energies of the optimized structures, the relative stabilities of different conformers and of the enantiomers themselves can be compared. For enantiomers, the energies will be identical, but their interaction with other chiral entities, a key aspect in many biological and chemical systems, will differ.
Furthermore, computational methods can predict chiroptical properties, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), which are experimentally used to determine the absolute configuration of chiral molecules. Time-dependent DFT (TD-DFT) is the standard method for predicting ECD spectra. By comparing the computationally predicted ECD spectrum with an experimental one, the absolute configuration of the synthesized compound can be confidently assigned.
In the absence of experimental studies on this compound, we present a theoretical consideration of its stereochemistry. The azepane ring can adopt several conformations, such as a chair or a boat form. For each enantiomer, the trifluoromethyl group can be in either an axial or equatorial position. Computational calculations would be necessary to determine the lowest energy conformation.
Predicted Relative Energies of Conformers for (R)-5-(trifluoromethyl)azepan-2-one
| Conformation | Relative Energy (kcal/mol) |
| Chair (CF₃ equatorial) | 0.00 |
| Chair (CF₃ axial) | 2.5 |
| Boat (CF₃ equatorial) | 5.8 |
| Boat (CF₃ axial) | 8.1 |
This hypothetical data suggests that the chair conformation with the trifluoromethyl group in the equatorial position is the most stable, a common trend for substituted cycloalkanes due to the minimization of steric hindrance.
Potential Applications in Advanced Chemical Research Excluding Biological/clinical
Materials Science Precursors
As a functionalized lactam, 5-(trifluoromethyl)azepan-2-one is a promising monomer for the development of new polymers with tailored properties.
The ring-opening polymerization (ROP) of lactams is a cornerstone of polymer chemistry, most famously used in the production of Nylon 6 from its monomer, ε-caprolactam. wikipedia.orgrsc.org This process, which can be carried out using various methods including anionic, cationic, or enzymatic catalysis, is highly adaptable for creating a diverse range of polyamides. rsc.org
By substituting ε-caprolactam with this compound, a novel functionalized polyamide can be synthesized. The polymerization would proceed via the opening of the seven-membered lactam ring, creating a polymer chain with repeating units that each contain a pendent trifluoromethyl group. While substituents on the lactam ring can sometimes interfere with the polymerization mechanism, the synthesis of polyamides from other functionalized caprolactams has been successfully demonstrated. researchgate.net The resulting trifluoromethylated polyamide would be expected to exhibit distinct properties compared to traditional Nylon 6, such as:
Enhanced Thermal Stability: The strong carbon-fluorine bonds in the CF3 group can increase the polymer's resistance to thermal degradation.
Modified Solubility: The fluorinated group can alter the polymer's solubility in various organic solvents, potentially enabling new processing techniques. researchgate.net
Hydrophobicity: The presence of CF3 groups would likely increase the hydrophobicity of the material, making it suitable for applications requiring water repellency.
The ability to copolymerize this monomer with ε-caprolactam or other functional lactams could further allow for the fine-tuning of the final material's properties. researchgate.net
The field of organic electronics relies on the development of new semiconducting materials for applications like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). perepichka.com The performance of these materials is intrinsically linked to their molecular structure, which dictates their electronic properties and solid-state packing. sigmaaldrich.com
Polymers derived from this compound represent a potential new class of materials for this field. The trifluoromethyl group is strongly electron-withdrawing, and its incorporation into a polymer backbone can significantly lower the energy levels of the molecular orbitals (HOMO and LUMO). This electronic tuning is a critical strategy in designing high-performance organic semiconductors. perepichka.com While this specific lactam has not been extensively reported in this context, the general principle of using fluorination to modify the electronic characteristics of conjugated molecules and polymers is well-established. princeton.edu The resulting functionalized polyamide could be explored as a dielectric layer or, with further structural modification, as an active semiconductor.
Ligand Design and Synthesis in Catalysis
The structure of this compound, featuring a chiral center and a tunable electronic profile, makes it an attractive starting point for the design of novel ligands for catalysis.
Asymmetric catalysis, which uses chiral catalysts to produce an excess of one enantiomer of a product, is of paramount importance in modern chemistry. The efficacy of these catalysts often relies on the design of the chiral ligand bound to the metal center. nih.gov
This compound possesses a stereocenter at the C5 position. This inherent chirality can be harnessed to create new chiral ligands. Through enantioselective synthesis or chiral resolution, the pure (R) or (S) enantiomer of the lactam can be obtained. This enantiopure molecule can then serve as a chiral scaffold. chemistryviews.org For example, chemical modification, such as ring-opening to form a chiral amino acid derivative, could install coordinating atoms (e.g., phosphorus, nitrogen, or oxygen) to create a pincer or bidentate ligand. The trifluoromethyl group would be strategically positioned near the chiral pocket, where it could influence the stereochemical outcome of a catalytic reaction through steric and electronic effects. researchgate.net
Transition metal complexes are ubiquitous catalysts in organic synthesis, and their reactivity is heavily modulated by the ligands surrounding the metal center. jocpr.com Ligands influence the metal's electron density, coordination sphere, and steric environment, thereby controlling the catalyst's activity and selectivity. nih.gov
Derivatives of this compound could serve as novel ligands for a variety of transition metal-catalyzed reactions. The potent electron-withdrawing nature of the CF3 group can significantly impact the electronic properties of the ligand. When coordinated to a transition metal, such a ligand would decrease the electron density at the metal center. This can enhance the metal's electrophilicity, which can be beneficial for reactions involving nucleophilic attack on a coordinated substrate. Furthermore, the strategic placement of the bulky and rigid trifluoromethyl group can create a specific steric environment around the metal, potentially leading to unique selectivity in catalytic transformations. mdpi.com
Advanced Organic Synthesis (as a Scaffold for Novel Chemical Structures)
In medicinal and materials chemistry, the use of molecular scaffolds—core structures that can be systematically modified—is a powerful strategy for creating libraries of new compounds. nih.gov The this compound ring system is a versatile scaffold for generating novel and complex chemical structures. researchgate.net
The lactam moiety itself offers multiple avenues for chemical transformation, including:
Hydrolysis: Opening the ring to yield a γ-amino acid containing a trifluoromethyl group.
Reduction: Reducing the amide to form a cyclic amine (azepane).
N-Alkylation/Arylation: Modifying the amide nitrogen to introduce new substituents.
These transformations, combined with the chirality at C5 and the presence of the CF3 group, provide a platform for synthesizing a diverse array of fluorinated compounds. Such molecules are of high interest in various areas of chemical research due to the unique properties conferred by fluorine. nih.govresearchgate.net The ability to build upon this scaffold allows for the systematic exploration of structure-property relationships in new families of chemical entities. chemistryviews.org
Fundamental Research in Organofluorine Chemistry
There is a lack of specific published research focusing on the use of this compound as a model or building block in fundamental organofluorine chemistry. While the synthesis and reactivity of various trifluoromethylated heterocycles are active areas of investigation, studies specifically leveraging the this compound scaffold to explore new principles in fluorine chemistry are not readily found.
Development of Novel Reaction Methodologies based on its Unique Reactivity
Similarly, the unique reactivity of this compound has not been a reported focus for the development of new synthetic methods. The development of novel reactions often relies on the specific electronic and steric environment of a substrate. While it can be hypothesized that the electron-withdrawing nature of the trifluoromethyl group would influence the reactivity of the lactam ring or the adjacent methylene (B1212753) groups, dedicated studies to exploit this for new chemical transformations have not been published. General methodologies for the synthesis of trifluoromethylated compounds and the modification of lactams exist, but their specific application to or development from this compound is not detailed in the current body of scientific literature.
Challenges and Future Directions in 5 Trifluoromethyl Azepan 2 One Research
Development of More Efficient and Sustainable Synthetic Routes with Reduced Environmental Impact
Table 1: Comparison of Synthetic Methodologies for Fluorinated Heterocycles
| Methodology | Advantages | Disadvantages | Sustainability Aspect |
| Traditional Multi-step Synthesis | Well-established procedures | Low overall yield, significant waste generation, harsh reagents | Low |
| Microwave-assisted Synthesis | Reduced reaction times, higher yields, better temperature control benthamdirect.com | Specialized equipment required | High |
| Photocatalysis | Mild reaction conditions, use of renewable energy source (light) grace.comresearchgate.net | May require specific photocatalysts | High |
| Biocatalysis | High selectivity, mild conditions, environmentally benign nih.gov | Limited substrate scope, enzyme stability issues | Very High |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The electron-withdrawing nature of the trifluoromethyl group significantly alters the reactivity of the azepan-2-one (B1668282) ring. A key challenge is to explore and understand these novel reactivity patterns to unlock new chemical transformations. The C-F bond, while strong, can be selectively activated under specific conditions, opening up avenues for further functionalization. nih.govresearchgate.netspringernature.com
Future research should focus on developing catalytic systems that can selectively activate the C-F bonds in 5-(trifluoromethyl)azepan-2-one, allowing for the introduction of other functional groups. This could lead to the synthesis of a diverse library of derivatives with unique properties. Furthermore, the trifluoromethyl group can influence the reactivity of the lactam carbonyl group and the adjacent C-H bonds, potentially enabling unprecedented cyclization or ring-opening reactions. rsc.org Investigating these possibilities could lead to the discovery of novel synthetic methodologies and the creation of complex molecular architectures.
Deeper Understanding of Intrinsic Structure-Reactivity Relationships and Stereocontrol
The presence of a stereocenter at the 5-position of this compound adds another layer of complexity to its chemistry. A significant challenge is to develop synthetic methods that allow for precise control over the stereochemistry at this position. nih.gov Achieving high diastereoselectivity and enantioselectivity is crucial for many applications, particularly in medicinal chemistry.
Future directions in this area will involve the use of chiral catalysts and auxiliaries to control the stereochemical outcome of the reactions used to synthesize and derivatize this compound. rsc.org Computational studies will play a vital role in understanding the transition states of these reactions, providing insights that can guide the design of more effective stereoselective methods. A deeper understanding of how the trifluoromethyl group influences the conformation of the seven-membered ring and the accessibility of different reactive sites is essential for predicting and controlling reactivity and stereoselectivity. researchgate.net
Integration with Emerging Technologies (e.g., Machine Learning for retrosynthesis)
Table 2: Application of AI in Chemical Synthesis
| AI Application | Description | Potential Impact on this compound Research |
| Retrosynthesis Prediction | AI algorithms suggest synthetic routes by working backward from the target molecule. chemcopilot.comarxiv.org | Faster identification of efficient and novel synthetic pathways. |
| Reaction Outcome Prediction | ML models predict the products and yields of chemical reactions. uq.edu.au | Reduced experimental effort and resource optimization. |
| Property Prediction | AI predicts physical, chemical, and biological properties of molecules. researchgate.net | Accelerated discovery of derivatives with desired functionalities. |
| Automated Synthesis | Integration of AI with robotic platforms for hands-off synthesis. | High-throughput synthesis and screening of compound libraries. |
Expanding the Scope of Derivatization and Non-Biological Applications
While much of the focus on fluorinated heterocycles is in medicinal chemistry, there is a significant opportunity to explore the non-biological applications of this compound and its derivatives. A key challenge is to identify and develop applications in areas such as materials science and polymer chemistry.
Future research should investigate the derivatization of this compound to create novel monomers for polymerization. The incorporation of the trifluoromethyl group could impart unique properties to the resulting polymers, such as enhanced thermal stability, chemical resistance, and specific optical or electronic properties. These materials could find applications in high-performance plastics, coatings, and advanced functional materials. Further exploration of the reactivity of the lactam ring could also lead to the development of novel cross-linking agents or building blocks for the synthesis of complex organic materials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(trifluoromethyl)azepan-2-one, and what challenges arise during its purification?
- Methodological Answer : Synthesis typically involves cyclization of trifluoromethyl-substituted amino acids or lactamization of precursors. For example, bromomethyl intermediates (e.g., 2-(bromomethyl)-5-(trifluoromethyl)pyridine in ) can undergo nucleophilic substitution with amines, followed by ring-closing reactions. Challenges include steric hindrance from the trifluoromethyl group, which may reduce cyclization efficiency. Purification often requires gradient column chromatography (silica gel) or recrystallization using solvents like ethanol/water mixtures to isolate the lactam product .
Q. How does the trifluoromethyl group influence the spectroscopic characterization of this compound?
- Methodological Answer : The electron-withdrawing trifluoromethyl group induces distinct shifts in spectroscopic
- ¹⁹F NMR : A singlet near -60 ppm due to the CF₃ group.
- ¹H NMR : Deshielding of adjacent protons (e.g., lactam ring protons) due to the electronegative CF₃ group.
- IR : Strong absorption bands at 1150–1250 cm⁻¹ (C-F stretching) and 1650–1750 cm⁻¹ (lactam C=O).
- Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the biological activity of this compound across different in vitro models?
- Methodological Answer : Contradictions may arise from assay-specific variables (e.g., cell line viability, incubation time). To address this:
Standardize Assays : Use identical cell lines (e.g., HEK293 vs. HepG2) and normalize activity to positive controls.
Dose-Response Analysis : Compare EC₅₀ values across models to identify potency variations.
Meta-Analysis : Aggregate data from studies on structurally similar compounds (e.g., piperidine/azepane derivatives in ) to identify trends.
- Supplemental literature searches (as outlined in ) can contextualize discrepancies .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity (e.g., attack at the lactam carbonyl vs. CF₃-adjacent positions).
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents enhance nucleophilicity).
- Docking Studies : Model interactions with biological targets (e.g., proteases) to rationalize observed bioactivity ().
- Software tools: Gaussian, ORCA, or AutoDock .
Q. How does the trifluoromethyl group affect the hydrolytic stability of the lactam ring in this compound under physiological conditions?
- Methodological Answer :
- Kinetic Studies : Monitor ring-opening rates via HPLC at pH 7.4 (phosphate buffer, 37°C). Compare with non-fluorinated analogs.
- Mechanistic Insight : The CF₃ group stabilizes the lactam ring through electron withdrawal, reducing hydrolysis rates.
- Structural Analogues : Reference data from 7-(trifluoromethyl)azepan-2-one () to infer stability trends .
Data Analysis & Experimental Design
Q. What strategies mitigate steric hindrance during functionalization of this compound?
- Methodological Answer :
- Protecting Groups : Temporarily mask reactive sites (e.g., lactam nitrogen) to direct functionalization to the CF₃-adjacent position.
- Microwave-Assisted Synthesis : Enhance reaction efficiency under high-temperature, short-duration conditions.
- Catalysis : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for selective C-H activation ().
Q. How do researchers validate the enantiomeric purity of this compound derivatives?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases.
- Optical Rotation : Compare observed [α]D values with literature data for enantiopure standards.
- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives ().
Contradiction Analysis
Q. Why do some studies report conflicting bioactivity results for this compound derivatives?
- Methodological Answer : Discrepancies may stem from:
Solubility Differences : Use DMSO vs. aqueous buffers alters compound availability.
Metabolic Stability : Hepatic microsomal assays (e.g., human vs. rat) yield variable degradation profiles.
Target Specificity : Off-target effects in kinase assays (e.g., ) require orthogonal validation (e.g., CRISPR knockouts).
- Standardize protocols across labs to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
